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molecular formula C11H11ClN2O B3113601 N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide CAS No. 195884-25-4

N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide

Cat. No. B3113601
M. Wt: 222.67 g/mol
InChI Key: DCMOVOMRIIJXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05663181

Procedure details

5.6 g of ethyl cyanoacetate and 7.8 g of 4-chlorophenethylamine are refluxed for 9 h in 50 ml of ethanol to give a solution. After concentration and cooling, this solution gives a residue which crystallizes. This is taken up with ether, filtered off and washed with ether to give 7.8 g of N-2-(4-chlorophenyl)ethylcyanoacetamide in the form of a white solid melting at 122° C. Yield 70%.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6]CC)=O)#[N:2].[Cl:9][C:10]1[CH:18]=[CH:17][C:13]([CH2:14][CH2:15][NH2:16])=[CH:12][CH:11]=1>C(O)C>[Cl:9][C:10]1[CH:18]=[CH:17][C:13]([CH2:14][CH2:15][NH:16][C:4](=[O:6])[CH2:3][C:1]#[N:2])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
7.8 g
Type
reactant
Smiles
ClC1=CC=C(CCN)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a solution
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
this solution gives a residue which
CUSTOM
Type
CUSTOM
Details
crystallizes
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCNC(CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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